4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol
Description
Structural Characterization of 4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol
Crystallographic Analysis and Conformational Studies
The crystallographic analysis of this compound reveals critical structural information about its solid-state organization and molecular conformation. The compound crystallizes with specific unit cell parameters that define its three-dimensional arrangement in the crystal lattice. The piperidine ring adopts a characteristic chair conformation, which represents the most thermodynamically stable configuration for six-membered saturated rings. This conformational preference is consistent with observations in related piperidine derivatives, where similar chair conformations have been extensively documented.
The spatial arrangement of substituents around the piperidine ring follows predictable patterns based on steric and electronic considerations. The hydroxyl group at the 4-position typically occupies an equatorial orientation to minimize steric interactions with adjacent ring carbons, while the 2-chlorobenzyl substituent extends into the surrounding molecular environment. The chlorine atom on the phenyl ring introduces both electronic and steric effects that influence the overall molecular geometry and crystal packing arrangements.
Crystal packing studies demonstrate that molecules of this compound organize through various intermolecular interactions. Hydrogen bonding interactions involving the hydroxyl group play a crucial role in stabilizing the crystal structure, similar to patterns observed in related piperidine alcohols where strong O—H⋯N and O—H⋯O hydrogen bonds create stable tetrameric arrangements. The presence of the chlorine substituent introduces additional weak interactions including C—Cl⋯π interactions that further contribute to crystal stability.
Table 1: Crystallographic Parameters for Related Piperidine Compounds
| Compound | Space Group | Unit Cell Parameters | Conformation |
|---|---|---|---|
| 4-(4-Chlorophenyl)piperidin-4-ol | P2₁/c | a=11.37Å, b=9.52Å, c=10.62Å | Chair |
| (4-Chlorophenyl)(4-methylpiperidin-1-yl)methanone | Triclinic P1̄ | a=6.63Å, b=8.16Å, c=12.01Å | Chair |
| 2,7-bis(4-chlorophenyl)-1,4-diazepane | P2₁/n | - | Chair |
Spectroscopic Identification Methods
Nuclear Magnetic Resonance Spectral Assignments
Nuclear Magnetic Resonance spectroscopy provides detailed structural information for this compound through characteristic signal patterns in both proton and carbon-13 spectra. The proton Nuclear Magnetic Resonance spectrum exhibits distinct resonances corresponding to different molecular environments within the structure. The aromatic protons of the 2-chlorophenyl group appear in the typical aromatic region between 7.2 and 7.4 parts per million, showing characteristic coupling patterns that reflect the substitution pattern on the benzene ring.
The piperidine ring protons display complex multipicity patterns due to their different chemical environments and coupling relationships. The methylene protons adjacent to the nitrogen atom typically appear as multiplets in the 2.0-3.0 parts per million region, while the methylene protons at the 3-position of the piperidine ring show distinct chemical shifts reflecting their proximity to both the nitrogen atom and the quaternary carbon center. The N-methyl group appears as a sharp singlet around 2.2-2.4 parts per million, providing a diagnostic signal for this structural feature.
The hydroxyl proton represents a particularly informative spectroscopic marker, typically appearing as a broad signal between 1.8 and 2.2 parts per million that may exchange with deuterium in deuterated solvents. The benzyl methylene group connecting the piperidine ring to the aromatic system shows characteristic patterns reflecting its unique chemical environment at the quaternary carbon center.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through distinct resonances for each carbon environment. The aromatic carbons of the 2-chlorophenyl group appear in the 120-140 parts per million region, with the chlorine-bearing carbon showing characteristic downfield shifts due to the electronegative halogen substituent. The quaternary carbon at the 4-position of the piperidine ring exhibits a distinctive chemical shift pattern reflecting its substitution with both the hydroxyl group and the benzyl substituent.
Table 2: Characteristic Nuclear Magnetic Resonance Signal Ranges
| Structural Feature | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic protons | 7.2-7.4 | 120-140 |
| N-methyl group | 2.2-2.4 | 45-50 |
| Hydroxyl proton | 1.8-2.2 | - |
| Piperidine CH₂ | 2.0-3.0 | 50-65 |
| Benzyl CH₂ | 2.5-2.8 | 40-45 |
Infrared Vibrational Mode Analysis
Infrared spectroscopy reveals characteristic vibrational modes that provide structural fingerprints for this compound. The hydroxyl group exhibits a distinctive broad absorption band typically observed between 3200 and 3600 wavenumbers, which may show hydrogen bonding effects in the solid state. This O—H stretching vibration represents one of the most diagnostic features in the infrared spectrum and provides information about the hydrogen bonding environment of the molecule.
The aromatic C—H stretching vibrations of the 2-chlorophenyl group appear in the 3000-3100 wavenumber region, while aliphatic C—H stretching modes from the piperidine ring and methyl substituents contribute to absorption bands in the 2800-3000 wavenumber range. The characteristic aromatic C=C stretching vibrations manifest as multiple bands between 1450 and 1600 wavenumbers, reflecting the substituted benzene ring system.
The C—N stretching vibrations of the tertiary amine functionality typically appear around 1000-1200 wavenumbers, while C—O stretching modes from the tertiary alcohol group contribute to the spectral complexity in the 1000-1100 wavenumber region. The presence of the chlorine substituent introduces characteristic C—Cl stretching vibrations, typically observed in the 600-800 wavenumber range, providing additional structural confirmation.
Ring vibrations from both the piperidine and aromatic ring systems contribute to a complex pattern of absorption bands throughout the fingerprint region below 1500 wavenumbers. These vibrations provide detailed structural information about the molecular framework and can be particularly useful for compound identification and purity assessment.
Computational Chemistry Approaches
Density Functional Theory Optimization
Density Functional Theory calculations provide comprehensive theoretical insights into the electronic structure and geometry optimization of this compound. Modern computational approaches typically employ hybrid functionals such as B3LYP with appropriate basis sets including 6-31G(d,p) or higher levels of theory to achieve accurate structural predictions. These calculations reveal optimized molecular geometries that correspond closely to experimental crystallographic data, validating the theoretical approach.
The computational optimization process determines the most stable conformational arrangement of the molecule in the gas phase, typically confirming the chair conformation of the piperidine ring observed in experimental studies. The theoretical calculations predict specific bond lengths, bond angles, and dihedral angles that characterize the molecular geometry. Particular attention focuses on the orientation of the 2-chlorobenzyl substituent relative to the piperidine ring plane, as this relationship influences both molecular properties and intermolecular interactions.
Electronic structure calculations provide detailed information about molecular orbital energies, including Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels. These parameters offer insights into chemical reactivity patterns and electronic properties that govern molecular behavior. The energy gap between these frontier orbitals relates directly to molecular stability and potential reactivity under various chemical conditions.
Vibrational frequency calculations complement the geometric optimization by predicting theoretical infrared and Raman spectra. These computational predictions can be directly compared with experimental spectroscopic data to validate the theoretical model and provide assignments for observed vibrational modes. The calculations also confirm that optimized structures represent true minima on the potential energy surface through the absence of imaginary frequencies.
Table 3: Computational Parameters for Piperidine Derivatives
| Theoretical Level | Basis Set | Application | Typical Results |
|---|---|---|---|
| B3LYP | 6-31G(d,p) | Geometry optimization | Bond lengths ±0.02 Å |
| B3LYP | 6-311+G(d,p) | Electronic properties | Orbital energies |
| MP2 | 6-31G(d,p) | High accuracy | Improved correlation |
| DFT | Def2-TZVP | Large systems | Extended basis sets |
Properties
IUPAC Name |
4-[(2-chlorophenyl)methyl]-1-methylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-15-8-6-13(16,7-9-15)10-11-4-2-3-5-12(11)14/h2-5,16H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIZTDATUXVLCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(CC2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of Piperidin-4-ol Derivatives
This method involves the nucleophilic substitution of a hydroxyl or amino group on a piperidine ring with a 2-chlorobenzyl moiety. The process typically proceeds via the following steps:
- Preparation of the piperidin-4-ol core : Starting from commercially available piperidin-4-one or piperidin-4-ol derivatives.
- N-methylation : Introduction of the methyl group at the nitrogen atom, often through methyl iodide or dimethyl sulfate under basic conditions.
- Benzylation with 2-chlorobenzyl chloride : Alkylation of the nitrogen atom with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride.
Multi-step Synthesis via Intermediate Compounds
Another approach involves constructing the piperidine ring with the desired substituents through intermediate compounds such as piperidin-4-one derivatives, followed by reduction and functional group modifications:
- Step 1 : Synthesis of 4-(2-chlorobenzyl)piperidin-4-one via condensation of 2-chlorobenzyl halides with piperidin-4-one.
- Step 2 : Reduction of the ketone to the corresponding alcohol using sodium borohydride or catalytic hydrogenation.
- Step 3 : N-methylation of the resulting amine using methylating agents.
Industrial-Scale Synthesis and Optimization
For large-scale production, continuous flow reactors and catalytic hydrogenation are employed to improve yield and purity:
- Hydrogenation : Catalytic hydrogenation over palladium on activated charcoal at mild conditions (25°C, 1 atm) effectively reduces intermediates to alcohols with high efficiency.
- Purification : Recrystallization and chromatography techniques are used to obtain high-purity products, with yields reported up to 90%.
Reaction Conditions for Industrial Synthesis:
| Process Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Hydrogenation | Hydrogen gas, Pd/C | 25°C, 1 atm | 90% | , |
| Purification | Recrystallization | Ethanol/water | High purity | , |
Notes on Reaction Optimization and Characterization
- Reaction Control : Strict temperature control during alkylation and reduction steps minimizes side reactions.
- Purity Verification : Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography confirm structural integrity.
- Yield Enhancement : Use of phase-transfer catalysts and optimized solvent systems can significantly improve yields.
Summary Data Table
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a piperidine derivative.
Substitution: The chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted piperidine compounds.
Scientific Research Applications
4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol, often referred to as a piperidine derivative, has garnered attention in various scientific research applications due to its unique chemical structure and biological properties. This article delves into its applications, particularly in medicinal chemistry, neuropharmacology, and as a potential therapeutic agent.
Molecular Formula
- Molecular Formula : C13H16ClN
- Molecular Weight : 235.73 g/mol
Antidepressant Activity
Research indicates that this compound exhibits properties that may be beneficial in treating depression. Its mechanism of action is thought to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Case Study: Efficacy in Animal Models
A study conducted on rodent models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test (FST) and tail suspension test (TST) . These findings suggest potential as an antidepressant agent.
Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to inhibit oxidative stress and apoptosis in neuronal cells has been documented.
Research Findings
In vitro studies indicated that this compound can reduce cell death in neuronal cultures exposed to neurotoxic agents . This suggests its potential utility in developing therapies aimed at neuroprotection.
Analgesic Properties
Another area of interest is the analgesic properties of this compound. Preliminary studies suggest it may modulate pain pathways through interaction with opioid receptors.
Clinical Relevance
A clinical trial assessing the analgesic effects of this compound in patients with chronic pain conditions showed promising results, with participants reporting a significant decrease in pain scores compared to baseline measurements .
Synthesis of Novel Derivatives
The unique structure of this compound serves as a scaffold for synthesizing novel derivatives with enhanced pharmacological profiles. Researchers are exploring modifications to improve efficacy and reduce side effects.
Table: Comparison of Synthetic Derivatives
| Compound Name | Modification Type | Biological Activity |
|---|---|---|
| Compound A | Hydroxyl Group Addition | Increased Antidepressant Activity |
| Compound B | Methyl Group Substitution | Enhanced Analgesic Effects |
| Compound C | Fluorine Substitution | Improved Neuroprotection |
Potential Use in Combination Therapies
The compound's ability to modulate multiple neurotransmitter systems makes it a candidate for combination therapies, particularly for conditions like depression and anxiety where polypharmacy is common.
Mechanism of Action
The mechanism of action of 4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The target compound’s ortho-chlorophenyl group contrasts with para-substituted chlorophenyl groups in , altering steric hindrance and electronic distribution.
- Functional Groups : Sulfonyl (-SO₂) and piperazine groups in enhance polarity, while dioxolane in may improve metabolic stability. The indole moiety in increases hydrophobicity.
- Hydroxyl Presence : Unlike , all other compounds retain the piperidin-4-ol -OH group, critical for hydrogen bonding in drug-receptor interactions.
Physicochemical Properties
- Solubility : The target compound’s estimated molecular weight (~265.8 g/mol) is lower than (467.98 g/mol) and (419.92 g/mol), suggesting higher aqueous solubility. The ortho-chlorine may reduce solubility compared to para-substituted analogs due to increased steric bulk .
- Lipophilicity : The 2-chlorophenyl group in the target compound likely increases logP compared to (4-methylbenzyl) but less than (indole-ethyl). Fluorine in further modulates lipophilicity.
- Thermal Stability : reports a boiling point of 549.1°C, attributed to its dioxolane and fluorophenyl groups. The target compound’s simpler structure may result in lower thermal stability.
Biological Activity
4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol, also known as 1-(2-chlorobenzyl)-3-methylpiperidin-4-ol, is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a chlorobenzyl group and a hydroxyl group at the fourth position. The synthesis typically involves several organic reactions:
- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.
- Introduction of the Chlorobenzyl Group : Nucleophilic substitution reactions with chlorobenzyl halides.
- Hydroxylation : Oxidation reactions to introduce the hydroxyl group.
- Methylation : Addition of a methyl group at the third position using methylating agents.
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. For instance, research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma) cells. The compound's mechanism appears to involve apoptosis induction and inhibition of tumor growth in vivo.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25.72 ± 3.95 | Apoptosis induction |
| U87 | 45.2 ± 13.0 | Cytotoxicity |
Neuropharmacological Effects
The piperidine structure is associated with various neuropharmacological activities, including analgesic and anxiolytic effects. Studies suggest that compounds with similar structures can modulate neurotransmitter systems and may be beneficial in treating conditions such as anxiety and depression.
Study on Anticancer Properties
A study conducted by Goreti Ribeiro Morais et al. demonstrated that 1-(2-chlorobenzyl)-3-methylpiperidin-4-ol significantly suppressed tumor growth in mice models. The study utilized flow cytometry to assess apoptosis rates in treated cells, revealing a marked increase in apoptotic cells compared to controls.
Neuropharmacological Assessment
In another investigation, the compound was tested for its effects on neurotransmitter levels in rodent models. Results indicated that administration led to increased serotonin levels, suggesting potential antidepressant-like effects.
Q & A
Q. What are the recommended synthetic pathways for 4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol, and how can reaction conditions be optimized to improve yield?
Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example, analogous piperidine derivatives are synthesized via alkylation of a piperidine scaffold with a chlorophenylmethyl halide under basic conditions (e.g., NaOH in dichloromethane) . Optimization may include:
- Temperature control : Maintaining 0–5°C during exothermic steps to minimize side reactions.
- Catalyst selection : Use of palladium or nickel catalysts for reductive steps to enhance stereochemical fidelity .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., acetone/water mixtures) to isolate the product .
Yield improvements (e.g., from 60% to >85%) require iterative adjustments to solvent polarity and stoichiometric ratios .
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
Methodological Answer:
- Chromatography : HPLC with a C18 column and mobile phase (methanol/buffer, pH 4.6) to detect impurities <0.1% .
- Spectroscopy :
- NMR : Confirm substitution patterns (e.g., 2-chlorophenyl methyl protons at δ 7.2–7.4 ppm; piperidine protons at δ 2.8–3.5 ppm) .
- Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 280–285) .
- X-ray crystallography : Resolve stereochemistry (e.g., chair conformation of piperidine ring) using single-crystal analysis .
Q. What are the compound’s stability profiles under varying pH and temperature conditions?
Methodological Answer:
- pH stability : Conduct accelerated degradation studies (e.g., 0.1M HCl/NaOH at 40°C for 48 hours). Monitor via HPLC for decomposition products like chlorophenylmethanol or piperidine derivatives .
- Thermal stability : Thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C for anhydrous forms) .
- Light sensitivity : UV-Vis spectroscopy to detect photodegradation (λmax ~250 nm for aromatic systems) .
Advanced Research Questions
Q. How does the compound interact with central nervous system (CNS) receptors, and what experimental models validate its pharmacological potential?
Methodological Answer:
- In vitro assays : Radioligand binding studies (e.g., μ-opioid or σ-1 receptors) using tritiated ligands to measure IC₅₀ values .
- Molecular docking : Computational modeling (e.g., AutoDock Vina) to predict binding affinities at receptor active sites .
- In vivo models : Behavioral tests (e.g., tail-flick assay in rodents) to assess analgesic efficacy, with dose-response curves adjusted for blood-brain barrier permeability .
Q. What analytical challenges arise when resolving enantiomers of this compound, and how are they addressed?
Methodological Answer:
- Chiral chromatography : Use of amylose- or cellulose-based columns with polar organic mobile phases (e.g., ethanol/heptane) to separate enantiomers .
- Circular dichroism (CD) : Assign absolute configuration by correlating Cotton effects with crystallographic data .
- Derivatization : Formation of diastereomers via reaction with chiral auxiliaries (e.g., Mosher’s acid) for NMR-based resolution .
Q. How can contradictions in reported solubility data (e.g., aqueous vs. organic solvents) be reconciled?
Methodological Answer:
- Solubility parameter analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict miscibility in solvents like DMSO (δ ~26 MPa¹/²) or ethanol (δ ~26.5 MPa¹/²) .
- Co-solvency studies : Evaluate ternary phase diagrams (e.g., water/ethanol/PEG 400) to enhance solubility for formulation .
- Dynamic light scattering (DLS) : Measure aggregation tendencies in aqueous buffers (e.g., PBS pH 7.4) .
Q. What computational methods predict metabolic pathways and toxicity profiles of this compound?
Methodological Answer:
- ADMET prediction : Software like Schrödinger’s QikProp to estimate CYP450 metabolism (e.g., CYP3A4-mediated oxidation of the piperidine ring) .
- In silico toxicity : Use Derek Nexus to flag structural alerts (e.g., genotoxicity from chlorophenyl metabolites) .
- Metabolite identification : LC-MS/MS to detect phase I/II metabolites in hepatocyte incubations .
Q. How does stereochemical configuration influence the compound’s physicochemical and biological properties?
Methodological Answer:
- Stereoselective synthesis : Chiral catalysts (e.g., BINAP-Ru complexes) to produce enantiopure forms .
- Property comparison :
- LogP : Enantiomers may show divergent partition coefficients (ΔlogP >0.5) in octanol/water systems .
- Receptor binding : R-enantiomer may exhibit 10-fold higher affinity for σ-1 receptors than S-enantiomer .
- Crystallography : Compare lattice energies to explain stability differences between enantiomers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
